molecular formula C13H14FNO2 B173975 Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-39-9

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

Cat. No. B173975
CAS RN: 17536-39-9
M. Wt: 235.25 g/mol
InChI Key: QJOJSMQJAHIRLS-UHFFFAOYSA-N
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Description

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C13H14FNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biological activities .


Molecular Structure Analysis

The InChI code for Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is 1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate has a molecular weight of 235.26 . It is a yellow to brown solid .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Although specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s antiviral activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.

Anti-inflammatory Activity

Indole derivatives, such as Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole, have been synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity . This suggests that Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate could potentially be used in anti-inflammatory research.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . While specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s anticancer activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . Although specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s anti-HIV activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . While specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s antioxidant activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . While specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s antimicrobial activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.

properties

IUPAC Name

ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOJSMQJAHIRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470273
Record name Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17536-39-9
Record name Ethyl 5-fluoro-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17536-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Oxo-pentanoic acid ethyl ester (17.6 ml, 0.124 mol.) and conc. sulfuric acid (10 ml) were added to a solution of 4-fluorophenylhydrazine (20.2 g, 0.124 mol.) in abs. ethanol (90 ml), and the mixture was heated at reflux for 4 h. For working up, the mixture was filtered over silica gel and washed with ethanol (3×20 ml). The solution was poured into 500 ml of ice-water and extracted with ether (3×100 ml). The combined extracts were washed with 2M sodium hydrogen carbonate solution (50 ml), dried, filtered and concentrated. By recrystallisation from EE/cyclohexane (1:1) it was possible to obtain (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid ethyl ester in a yield of 4.5 g (yellow solid, m.p. 61–62° C.).
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

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